3-[(5-Bromo-3-fluoropyridin-2-yl)oxy]piperidin-2-one
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Overview
Description
3-[(5-Bromo-3-fluoropyridin-2-yl)oxy]piperidin-2-one is an organic compound that features a piperidin-2-one core with a 5-bromo-3-fluoropyridin-2-yloxy substituent This compound is of interest due to its unique chemical structure, which combines a piperidine ring with a fluorinated pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Bromo-3-fluoropyridin-2-yl)oxy]piperidin-2-one typically involves the following steps:
Preparation of 5-bromo-3-fluoropyridin-2-ol: This intermediate can be synthesized by reacting 5-bromo-3-fluoropyridine with a suitable hydroxylating agent.
Formation of the piperidin-2-one core: Piperidin-2-one can be synthesized through various methods, including the cyclization of appropriate precursors.
Coupling reaction: The final step involves coupling 5-bromo-3-fluoropyridin-2-ol with piperidin-2-one under suitable conditions, often using a base and a coupling agent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Bromo-3-fluoropyridin-2-yl)oxy]piperidin-2-one can undergo various chemical reactions, including:
Substitution reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-[(5-Bromo-3-fluoropyridin-2-yl)oxy]piperidin-2-one has several scientific research applications:
Medicinal chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological research: The compound can be used to study the interactions of fluorinated pyridine derivatives with biological targets, providing insights into their mechanism of action.
Mechanism of Action
The mechanism of action of 3-[(5-Bromo-3-fluoropyridin-2-yl)oxy]piperidin-2-one involves its interaction with specific molecular targets. The fluorinated pyridine moiety can engage in hydrogen bonding and other interactions with biological macromolecules, potentially modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-fluoropyridin-2-amine: This compound shares the fluorinated pyridine core but lacks the piperidin-2-one moiety.
3-Fluoropyridin-2-ol: Similar in structure but without the bromine substituent and piperidin-2-one core.
Piperidin-2-one derivatives: Compounds with a piperidin-2-one core but different substituents on the nitrogen atom.
Uniqueness
3-[(5-Bromo-3-fluoropyridin-2-yl)oxy]piperidin-2-one is unique due to the combination of a fluorinated pyridine ring and a piperidin-2-one core. This dual functionality can impart distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(5-bromo-3-fluoropyridin-2-yl)oxypiperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFN2O2/c11-6-4-7(12)10(14-5-6)16-8-2-1-3-13-9(8)15/h4-5,8H,1-3H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNSTDPHIKOUML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)OC2=C(C=C(C=N2)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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